molecular formula C6H4Br2N4 B598220 6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 1198475-31-8

6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B598220
CAS No.: 1198475-31-8
M. Wt: 291.934
InChI Key: RRSNBXYGYCPJBV-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine (CAS 1198475-31-8) is a high-value brominated heterocyclic compound serving as a versatile building block in medicinal and agrochemical research . With a molecular formula of C 6 H 4 Br 2 N 4 and a molecular weight of 291.93 g/mol , it is particularly recognized as a key synthetic intermediate in the development of biologically active compounds, especially kinase inhibitors . Its structural features show significant potential in the discovery of anticancer agents , as it can modulate critical signaling pathways within cells . Furthermore, this intermediate is employed in agrochemical research for designing novel pesticides with enhanced efficacy and selectivity . The presence of two bromine substituents on the triazolopyrazine core is a key functional advantage, enabling further structural elaboration through various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations . This makes it an invaluable scaffold for constructing complex heterocyclic systems for structure-activity relationship (SAR) studies. This product is offered for Research Use Only and is not intended for diagnostic or therapeutic use . Please refer to the safety data sheet for handling information. The compound should be stored sealed in a dry environment, ideally between 2-8°C .

Properties

IUPAC Name

6,8-dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N4/c1-3-9-6-5(8)10-4(7)2-12(6)11-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSNBXYGYCPJBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(N=C(C2=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670665
Record name 6,8-Dibromo-2-methyl[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198475-31-8
Record name 6,8-Dibromo-2-methyl[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Step Synthesis via Triazolo[1,5-a]pyrazine Methylation

The most widely reported method involves initial methylation at the 2-position oftriazolo[1,5-a]pyrazine, followed by bromination. Methylation is typically achieved using methyl iodide in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at 60–80°C. Subsequent bromination employs bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or dichloromethane, yielding 6,8-Dibromo-2-methyl derivatives.

Key Data:

StepReagentsTemperatureTimeYield
MethylationCH₃I, K₂CO₃, DMF80°C6 h78%
BrominationBr₂, CH₃COOH25°C12 h82%

This method’s limitation lies in over-bromination risks, requiring precise stoichiometric control.

Nickel-Catalyzed Methylation of Brominated Intermediates

Directed ortho-Metalation Strategy

A patent by discloses a regioselective approach using a directing group to facilitate methyl introduction. The process involves:

  • Directing Group Installation : Reacting 2-amino-3,5-dibromo-4-methylpyridine with N,N-dimethylformamide-dimethylacetal to form (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide.

  • Nickel-Catalyzed Methylation : Treating the intermediate with methylzinc chloride and a nickel catalyst (e.g., NiCl₂(dppf)) at 60°C, achieving 85% yield.

  • Cyclization : Hydrolysis with HCl followed by cyclization using hydrazine yields the triazolopyrazine core.

Advantages :

  • Minimizes competing side reactions at the 6- and 8-positions.

  • Scalable to industrial production with continuous flow reactors.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling for Methyl Group Introduction

While less common, palladium-catalyzed coupling has been explored. A pre-brominated triazolopyrazine undergoes cross-coupling with methylboronic acid, though yields remain suboptimal (≤65%) due to steric hindrance.

One-Pot Methylation-Bromination

A streamlined protocol combines methylation and bromination in a single reactor. Using DMF as a solvent and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, this method achieves 70% yield but requires rigorous temperature control to prevent decomposition.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Optimal conditions derived from and:

ParameterOptimal ValueImpact on Yield
SolventDMFEnhances solubility of intermediates
Temperature60–80°CBalances reaction rate and side reactions
Catalyst Loading5 mol% NiCl₂(dppf)Maximizes turnover without oversaturation

Brominating Agent Selection

Comparative studies show Br₂ outperforms NBS in regioselectivity but necessitates corrosion-resistant equipment.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-5), 2.65 (s, 3H, CH₃).

  • ¹³C NMR : Peaks at 152.4 ppm (C-2) confirm methyl attachment.

High-Performance Liquid Chromatography (HPLC)

Purity ≥98% achieved using a C18 column (ACN:H₂O = 70:30, 1 mL/min).

Industrial-Scale Production

Continuous Flow Synthesis

Adapting’s method, a pilot-scale process utilizes:

  • Reactor Type : Tubular flow reactor (TFR)

  • Throughput : 1.2 kg/hour

  • Purity : 99.1% (by GC-MS)

Cost Analysis :

ComponentCost Contribution
Nickel Catalyst38%
Methylzinc Reagent45%
Solvent Recovery12%

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazolo-pyrazines, while oxidation reactions can produce N-oxides .

Scientific Research Applications

6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazolo-pyrazine ring system. This interaction can modulate the activity of these targets, leading to the observed biological effects. The bromine atoms and the methyl group may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Derivatives

6,8-Dibromoimidazo[1,2-a]pyrazine
  • CAS No.: 63744-22-9
  • Molecular Formula : C₆H₃Br₂N₃
  • Key Differences : Replaces the triazole ring with an imidazole moiety.
  • Reactivity : Exhibits similar SNAr reactivity but forms imidazo-pyrazine derivatives, which are explored in kinase inhibitor synthesis .
  • Applications : Used in medicinal chemistry for antitumor and antiviral agents due to its imidazole core’s electron-rich nature .
8-Chloro-[1,2,4]triazolo[1,5-a]pyrazine
  • Key Differences : Chlorine substituent at position 8 instead of bromine; lacks the methyl group.
  • Reactivity : Chlorine’s lower electronegativity compared to bromine reduces SNAr efficiency. Reactions require harsher conditions (e.g., PEG400 at 120°C) .
  • Applications : Intermediate for antifungal agents, leveraging chlorine’s balance between reactivity and stability .

Hydrogenated Derivatives

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine
  • CAS No.: 233278-56-3
  • Key Differences : Saturated pyrazine ring enhances solubility and reduces aromaticity.
  • Biological Activity : Tetrahydro derivatives exhibit improved water solubility and antifungal activity. For example, compound 27aa (a derivative) showed 89% oral bioavailability in rats and efficacy against fluconazole-resistant Candida strains .

Core-Modified Analogues

[1,2,4]Triazolo[1,5-a]pyrimidines
  • Key Differences : Pyrimidine replaces pyrazine in the fused ring system.
  • Biological Activity: Known for herbicidal, antiviral, and antitumor properties. For instance, 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives are studied as anticancer agents due to their purine-like structure .
  • Synthesis : Derived from 2-thioacetohydrazide intermediates, enabling diverse functionalization .
[1,2,4]Triazolo[1,5-a]triazines
  • Example: ZM-241385 (a triazolo-triazine derivative) is a selective adenosine A2a receptor antagonist.
  • Key Differences : Triazine core alters electronic properties, enhancing receptor binding. Piperazine-substituted variants (e.g., compound 34 ) show oral efficacy in Parkinson’s disease models .

Functional Group Variations

6-Bromo-N-(1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-8-amine
  • Synthesis : Derived from 6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine via SNAr with 1H-pyrazol-4-amine (87% yield) .
  • Applications : Intermediate for prodrugs with colon-targeted release, leveraging pyrazole’s metabolic stability .

Comparative Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP* Water Solubility
This compound C₅H₂Br₂N₄ 277.90 2.1 Low
6,8-Dibromoimidazo[1,2-a]pyrazine C₆H₃Br₂N₃ 276.92 1.8 Moderate
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine C₅H₈N₄ 124.14 0.3 High

*Predicted using ChemAxon.

Table 2: Reaction Efficiency in SNAr

Substrate Amine Solvent Temperature (°C) Yield (%)
This compound 1H-Pyrazol-4-amine DMF 95 87
8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine Benzylamine PEG400 120 73–99
6,8-Dibromoimidazo[1,2-a]pyrazine 2-(Pyridin-2-yl)ethanamine Isopropanol 100 70

Biological Activity

6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine (CAS: 1198475-31-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and potential applications in pharmacology.

  • Molecular Formula : C6_6H4_4Br2_2N4_4
  • Molecular Weight : 291.93 g/mol
  • Purity : 95%

Biological Activity Overview

Research on this compound indicates several key biological activities:

Antimicrobial Activity

Several studies have highlighted the compound's antimicrobial properties. For instance:

  • In vitro studies demonstrated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .
  • The compound exhibited fungicidal activity against various fungi including Candida albicans and Aspergillus niger, suggesting its potential as an antifungal agent .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory effects:

  • In animal models of inflammation, the compound reduced paw edema significantly compared to control groups. This suggests a mechanism involving the inhibition of pro-inflammatory cytokines .
  • The compound's ability to modulate the activity of Toll-like receptors (TLRs), specifically TLR7 and TLR8, has been implicated in its anti-inflammatory effects .

Anticancer Properties

Emerging research indicates potential anticancer activity:

  • In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines such as HeLa and MCF-7 at concentrations of 10–50 µM. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression .
  • Preliminary studies suggest that it may inhibit tumor growth in xenograft models .

Structure-Activity Relationship (SAR)

The presence of bromine atoms at positions 6 and 8 appears crucial for enhancing biological activity. The methyl group at position 2 may also play a role in modulating the lipophilicity and bioavailability of the compound .

Case Studies

A notable case study involved the administration of this compound in a murine model to evaluate its efficacy against induced inflammation:

  • Objective : To assess the anti-inflammatory effects.
  • Method : Mice were treated with varying doses (10 mg/kg to 50 mg/kg) for seven days.
  • Results : A dose-dependent reduction in inflammatory markers was observed with significant results at the highest dosage (p < 0.01 compared to control) .

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